2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common method involves the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a bromobenzoyl group through a nucleophilic substitution reaction.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then functionalized with a methyl group.
Coupling reaction: The functionalized piperazine and pyrimidine rings are coupled together under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone: This compound is used in the study of cancer and neurological disorders.
Uniqueness
2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24BrN5O |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24BrN5O/c1-16-3-9-20(10-4-16)26-21-15-17(2)25-23(27-21)29-13-11-28(12-14-29)22(30)18-5-7-19(24)8-6-18/h3-10,15H,11-14H2,1-2H3,(H,25,26,27) |
InChI Key |
ODIBXFJOCUQSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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